

An In-depth Technical Guide to 2-iodo-N-(naphthalen-1-yl)benzamide

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Compound of Interest		
Compound Name:	2-iodo-N-(naphthalen-1-	
	yl)benzamide	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-iodo-N-(naphthalen-1-yl)benzamide**, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this document leverages information from closely related N-(naphthalen-1-yl)benzamide and 2-iodobenzamide analogs to present a predictive profile. This guide covers the chemical structure and properties, a detailed representative synthesis protocol, and an exploration of potential biological activities, including antimicrobial and anticancer effects. The content is structured to provide researchers and drug development professionals with a foundational understanding of this compound and its potential applications.

Chemical Identity and Structure

CAS Number: 314284-07-6

Molecular Formula: C17H12INO

Molecular Weight: 373.19 g/mol

Structure:



Caption: Chemical structure of 2-iodo-N-(naphthalen-1-yl)benzamide.

Synthesis Protocol

While a specific protocol for **2-iodo-N-(naphthalen-1-yl)benzamide** is not readily available in the literature, a representative synthesis can be adapted from the procedure for the analogous N-(naphthalen-1-yl)benzamide[1]. The synthesis involves the acylation of 1-naphthylamine with 2-iodobenzoyl chloride.

Experimental Protocol:

- Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1-naphthylamine (10 mmol, 1.43 g) in 20 mL of anhydrous dichloromethane. Add triethylamine (12 mmol, 1.67 mL) to the solution as a base to neutralize the HCl byproduct.
- Acylation Reaction: Slowly add a solution of 2-iodobenzoyl chloride (10 mmol, 2.66 g) in 10 mL of anhydrous dichloromethane to the stirring solution of 1-naphthylamine at room temperature.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour, followed by refluxing for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Product Isolation: Upon completion of the reaction, a precipitate will form. Cool the mixture to room temperature and collect the solid product by vacuum filtration.
- Purification: Wash the collected solid three times with deionized water and then with cold dichloromethane to remove any unreacted starting materials and salts.
- Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product, 2-iodo-N-(naphthalen-1-yl)benzamide, as a crystalline solid.
- Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.



Potential Biological Activities and Quantitative Data of Analogs

Although specific biological data for **2-iodo-N-(naphthalen-1-yl)benzamide** is not currently published, the chemical scaffold is present in numerous biologically active molecules. The following sections summarize the activities of related N-(naphthalen-1-yl) and 2-iodobenzamide derivatives to provide insight into the potential therapeutic applications of the title compound.

Antimicrobial and Antifungal Activity

Derivatives of N-(naphthalen-1-yl)propanamide have demonstrated notable antimicrobial and antifungal activities[2]. These compounds were shown to be effective against a range of bacterial and fungal strains. The proposed mechanism for a related fungicidal compound, N-(naphthalen-1-yl) phenazine-1-carboxamide, involves the disruption of the fungal cell wall and membrane integrity[3].

Table 1: Antimicrobial Activity of Representative N-(naphthalen-1-yl)propanamide Analogs[2]

Compound	Target Organism	Activity (MIC in μg/mL)
2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide	Candida species	Comparable to Ketoconazole
2-(benzothiazol-2-ylthio)-N- (naphthalen-1-yl)propenamide	Yersinia enterocolitica	Significant
2-[(1-methyl-1H-imidazol-2- yl)thio]-N-(naphthalen-1- yl)propanamide	Gram-positive bacteria	Half the potency of Chloramphenicol

Anticancer Activity

Numerous benzamide derivatives have been investigated as potential anticancer agents[4][5]. Mechanistic studies on some of these compounds have revealed that they can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction[4].



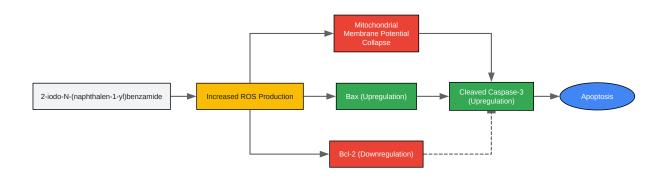
Table 2: Antiproliferative Activity of a Representative Benzamide Analog (BJ-13) against Gastric Cancer Cell Lines[4]

Cell Line	IC50 (μM)
HGC-27	2.5 ± 0.3
MGC-803	3.1 ± 0.4
SGC-7901	4.2 ± 0.5

Visualizations

Hypothetical Signaling Pathway for Anticancer Activity

Based on the mechanism of action of related benzamide derivatives, a potential signaling pathway for the anticancer activity of **2-iodo-N-(naphthalen-1-yl)benzamide** is proposed below. This pathway involves the induction of oxidative stress, leading to apoptosis.



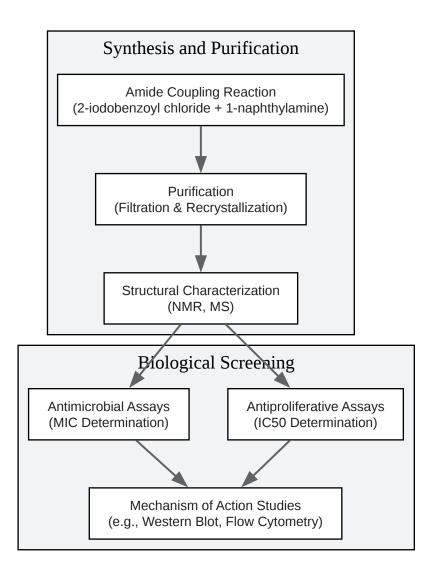
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Caption: Hypothetical ROS-mediated apoptotic pathway.

Experimental Workflow for Synthesis and Biological Evaluation



The following diagram illustrates a typical workflow for the synthesis and subsequent biological screening of novel benzamide derivatives.



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Caption: General workflow for synthesis and screening.

Conclusion

2-iodo-N-(naphthalen-1-yl)benzamide represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data is sparse, the analysis of structurally related compounds suggests significant potential for antimicrobial and anticancer activities. The synthetic route is straightforward, allowing for the generation of derivatives for structure-activity



relationship studies. Further investigation into the biological properties of this specific compound is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource to stimulate and direct future research efforts in this area.

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